

Cerulenin antifungal antibiotic properties

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Compound Focus: Cerulenin

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Molecular Identity & Key Properties

Cerulenin ((C₁₂H₁₇NO₃)) is a small molecule epoxyamide antibiotic naturally produced by fungi like *Cephalosporium caerulens* and *Sarocladium* species [1] [2]. The table below summarizes its core characteristics:

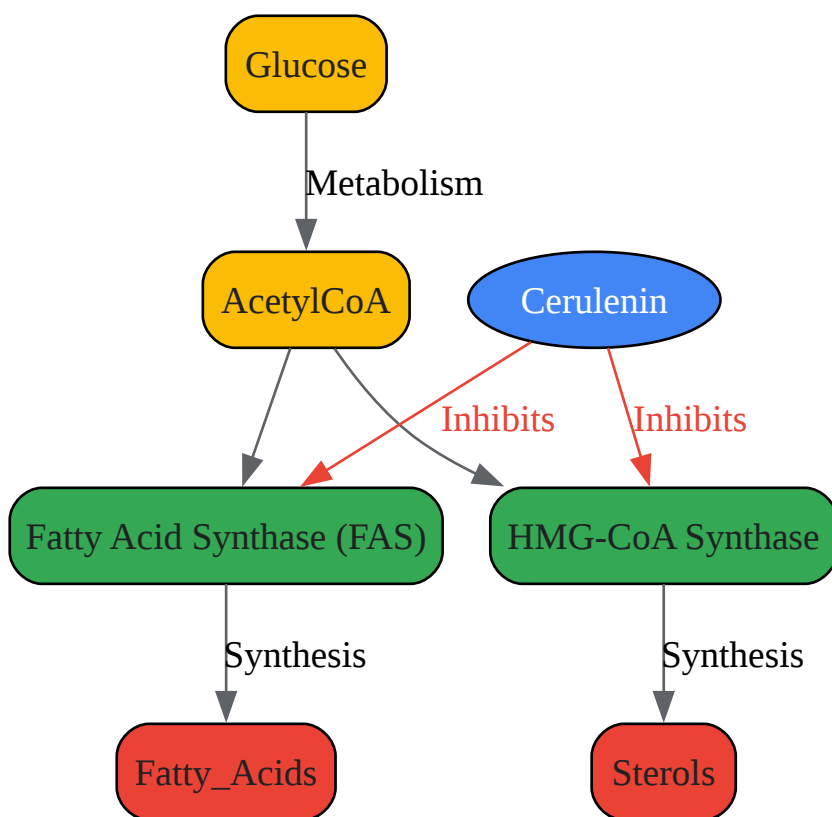
Property	Description
Chemical Formula	(C ₁₂ H ₁₇ NO ₃) [1]
Average Mass	223.272 g/mol [1]
Modality	Small Molecule [1]
Natural Source	<i>Cephalosporium caerulens</i> [1]
Solubility	Slightly soluble in water [1]
Main Biological Activity	Antifungal; inhibits fatty acid and sterol synthesis [1]

Mechanism of Antifungal Action

Cerulenin disrupts fungal growth by **irreversibly inhibiting** the biosynthesis of two essential lipid classes: fatty acids and sterols [1].

- **Primary Target in Fatty Acid Synthesis:** **Cerulenin** covalently binds to the active-site cysteine residue of the **condensing enzymes** in the fatty acid synthase (FAS) complex, specifically β -ketoacyl-ACP synthase (also known as FabF) [1] [3]. This binding is equimolar and irreversible, blocking the condensation step in the fatty acid elongation cycle and halting the production of new fatty acids necessary for cell membranes [1].
- **Secondary Target in Sterol Synthesis:** **Cerulenin** also inhibits **HMG-CoA synthetase**, a key enzyme in the early stages of the mevalonate pathway, which is essential for sterol (like ergosterol) biosynthesis [1]. This dual inhibition cripples the production of two fundamental building blocks for fungal cellular structure.

The following diagram illustrates this dual inhibition mechanism:



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Cerulenin's dual inhibition of Fatty Acid and Sterol synthesis pathways.

Fungal Self-Resistance Mechanism

The fungus that produces **cerulenin**, *Cephalosporium caerulens*, possesses a innate resistance mechanism. Its native fatty acid synthetase is structurally **much less sensitive** to **cerulenin** inhibition compared to the synthetase in susceptible fungi like *Saccharomyces cerevisiae* [4]. This natural resistance allows the producer to synthesize fatty acids despite the presence of the antibiotic in its environment.

Quantitative Data on Activity and Toxicity

The table below consolidates key quantitative data for **cerulenin**:

Parameter	Value	Context / Organism	Reference
Inhibition Constant (k)	88 M ⁻¹ ·s ⁻¹	Inactivation rate of yeast FAS at 0°C, pH 6.5	[3]
Acute Toxicity (LD ₅₀)	547 mg/kg	Oral, mouse	[1]
IC ₅₀ (Viability)	5.55 µg/mL	48-hour treatment, U-87MG glioblastoma cells	[5]

Key Experimental Protocols

To study **cerulenin**'s effects, researchers employ specific biochemical and cell-based assays.

Enzyme Inhibition Assay

This protocol measures the direct inactivation of Fatty Acid Synthase [3].

- **Procedure:** Purified FAS is pre-incubated with **cerulenin** at a specific concentration (e.g., 0.1-50 µM) in a suitable buffer (e.g., pH 6.5) at 0°C. The enzymatic activity is then measured by monitoring the incorporation of radioactive malonyl-CoA into fatty acids over time. The second-order rate constant of inactivation can be calculated from the time- and concentration-dependent loss of activity [3].
- **Key Control:** Pre-treating the enzyme with acetyl-CoA (a substrate) can protect it from **cerulenin** inhibition, confirming the specificity for the active site [3].

Assessing Fungal Resistance

This method compares the sensitivity of FAS from different sources [4].

- **Procedure:** Fatty acid synthetase is purified from both the **cerulenin**-producing fungus (*C. caerulens*) and a sensitive strain (e.g., *S. cerevisiae*). The enzymes are treated with identical concentrations of **cerulenin**, and their residual activity is measured and compared. The FAS from the producer will show significantly higher residual activity [4].
- **Probe Reaction:** A hallmark of this resistance is that the producer's FAS, even after **cerulenin** treatment, can still be induced to display **malonyl-CoA decarboxylase activity** upon subsequent treatment with iodoacetamide, whereas the sensitive enzyme cannot [4].

Emerging Research & Applications

While known for its antifungal properties, recent research has unveiled promising new applications for **cerulenin**:

- **Cancer Research:** **Cerulenin** is investigated for its **anti-cancer** effects. It promotes **ferroptosis** (an iron-dependent form of cell death) in tumors by dually targeting FASN and HMGCS1, disrupting lipid metabolism and antioxidant defenses [6]. It also reduces stemness and tumorigenicity in liver cancer and glioblastoma models [7] [5].
- **Neurodegenerative Disease:** A 2025 study identified **cerulenin** as a candidate molecule that partially restored normal function to neurons derived from a **Huntington's disease** model, indicating potential for treating developmental disruptions in neurodegeneration [8].

Conclusion

Cerulenin remains a critical tool for investigating lipid metabolism. Its well-defined mechanism as a covalent inhibitor of condensing enzymes in synthesis pathways provides a foundation for both basic research and developing new therapeutic strategies against fungal infections and beyond.

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